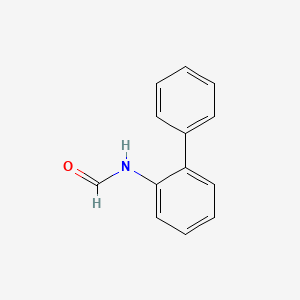

Formanilide, o-phenyl-

Description

The exact mass of the compound Formanilide, o-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1801. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formanilide, o-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formanilide, o-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZDVIMOCJVZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-21-4 | |

| Record name | Formanilide, o-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-PHENYLFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Pivotal Synthetic Intermediate in Organic Chemistry

N-Phenylformamide serves as a crucial building block and intermediate in a wide array of organic synthesis applications. solubilityofthings.comchembk.com Its importance stems from the reactivity of the formamide (B127407) functional group, which can participate in various chemical transformations. solubilityofthings.com

Chemists utilize N-Phenylformamide in several key reactions:

Formylation Reactions: It acts as a formylating agent, introducing a formyl group (-CHO) into other molecules. This is a fundamental step in the synthesis of many complex organic compounds.

Vilsmeier-Haack Reaction: This reaction, which traditionally uses a mixture like N-methylformanilide and phosphorus oxychloride, can be adapted with related formamides to produce aromatic aldehydes. znaturforsch.com The reaction of 2-amino-X-benzothiazoles with an N-phenylformamide-benzenesulfonyl chloride complex has been studied to produce various substituted formamidines and other heterocyclic compounds. cas.cz

Synthesis of Heterocycles: It is a key precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are common structures in many biologically active molecules and pharmaceuticals. researchgate.net

Dehydration to Isocyanides: Under certain conditions, N-phenylformamide can be dehydrated to produce phenyl isocyanide, a versatile reagent in its own right, used in multicomponent reactions like the Passerini and Ugi reactions. cas.cz

The synthesis of N-Phenylformamide itself can be achieved through various methods, such as the reaction of different aromatic amines with formic acid using specialized catalysts or the reaction of anilide with protonated DMF. researchgate.netresearchgate.net These synthetic routes highlight its accessibility and fundamental role in preparative organic chemistry.

Advanced Synthetic Methodologies for N Phenylformamide and Its Derivatives

N-Formylation of Anilines: Catalytic and Sustainable Approaches

The direct formylation of anilines has been a subject of intense research, leading to the development of several catalytic and environmentally benign strategies. These methods aim to overcome the limitations of traditional formylating agents, which are often toxic or require harsh reaction conditions.

Manganese-Catalyzed N-Formylation Utilizing Oxalic Acid Dihydrate as a CO Surrogate

A novel and significantly safer approach to the synthesis of formanilides involves the use of a manganese catalyst with oxalic acid dihydrate as a carbon monoxide (CO) surrogate. researchgate.netnih.gov This method circumvents the considerable hazards associated with the direct use of poisonous, odorless, and flammable CO gas. researchgate.netnih.gov The reaction, catalyzed by manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), utilizes oxalic acid dihydrate ((COOH)₂·2H₂O) which decomposes in situ to generate CO. researchgate.netnih.gov

This manganese-catalyzed system has proven effective for the N-formylation of a variety of anilines, affording the corresponding formanilides in moderate to excellent yields. researchgate.netnih.gov The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. nih.govacs.org This development represents the first instance of a manganese-catalyzed N-formylation of anilines using this particular CO surrogate, highlighting the versatility of manganese in facilitating C–N bond formation. researchgate.netnih.gov

| Catalyst | CO Surrogate | Solvent | Temperature | Yield | Reference |

| MnCl₂·4H₂O | (COOH)₂·2H₂O | DMF | 130 °C | 98% (for N-phenylformamide) | nih.gov |

Copper-Catalyzed N-Formylation with Phenylsilanes and Carbon Dioxide

An efficient and mild method for the N-formylation of amines has been developed utilizing a copper-based catalytic system with carbon dioxide (CO₂) as the C1 source and a hydrosilane as the reducing agent. researchgate.netrsc.org Specifically, the combination of copper(II) acetate (B1210297) (Cu(OAc)₂) and bis(diphenylphosphino)ethane (dppe) has been shown to be a highly effective catalyst system for this transformation. researchgate.netrsc.org

This reaction proceeds smoothly at room temperature and under atmospheric pressure of CO₂, making it an attractive and operationally simple protocol. researchgate.netrsc.org The use of phenylsilane (B129415) (PhSiH₃) as the reductant is advantageous due to its moderate reactivity and tolerance to air and water, unlike more sensitive reducing agents such as hydroboranes. researchgate.net This copper-catalyzed approach offers a sustainable route to formamides from readily available starting materials. researchgate.netrsc.org

| Catalyst System | C1 Source | Reducing Agent | Conditions | Catalyst Loading | Reference |

| Cu(OAc)₂/dppe | CO₂ | PhSiH₃ | Room Temperature, 1 atm CO₂ | 0.1 mol% | researchgate.netrsc.org |

Zinc-Catalyzed N-Formylation Employing Formic Acid

Zinc-based catalysts have emerged as a cost-effective and efficient option for the N-formylation of anilines using formic acid as the formylating agent. psu.edunih.gov One notable approach employs zinc oxide (ZnO) as a catalyst under solvent-free conditions. nih.gov This method is characterized by its mild reaction conditions, simple operation, high chemoselectivity, and excellent yields of the corresponding formamides. nih.gov

Another innovative zinc-catalyzed system utilizes a modified Merrifield resin-supported zinc complex, [Zn(Meri-Ald-Py)]. rsc.org This heterogeneous catalyst effectively promotes the N-formylation of various aniline (B41778) derivatives with formic acid, achieving rapid reaction times at room temperature. rsc.org A key advantage of this polymer-supported catalyst is its high degree of heterogeneity, which allows for easy recovery and proficient reuse in multiple consecutive reaction cycles. rsc.org A plausible mechanism involves the reaction of formic acid with the zinc catalyst to form a zinc formate (B1220265) species, which then acts as a Lewis acid to activate the formic acid for nucleophilic attack by the amine. psu.edu

| Catalyst | Formylating Agent | Conditions | Key Features | Reference |

| ZnO | Formic Acid | Solvent-free | Mild, high yield, high chemoselectivity | nih.gov |

| [Zn(Meri-Ald-Py)] | Formic Acid | 30 °C | Rapid reaction, reusable catalyst | rsc.org |

| Zinc metal | Formic Acid | Solvent-free, 70 °C | Low cost, easy handling | psu.edu |

Deep Eutectic Solvents as Green, Efficient, and Reusable Dual Catalyst-Solvent Systems for N-Formylation

Deep eutectic solvents (DESs) have gained significant attention as environmentally friendly and highly efficient media for chemical transformations. academie-sciences.frscite.ai These solvents, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, are biodegradable, non-flammable, and have low production costs. academie-sciences.fr In the context of N-formylation, certain DESs can function as both the solvent and the catalyst. researchgate.netresearchgate.net

For instance, a deep eutectic solvent composed of tin(II) chloride and choline (B1196258) chloride has been successfully employed for the N-formylation of anilines with formic acid, yielding formanilides in excellent yields. scite.ai Another example is the use of a DES made from choline chloride and zinc chloride ([ChCl][ZnCl₂]₂), which acts as a dual catalyst and solvent system for the N-formylation of anilines using either formamide (B127407) or formic acid as the formylating agent. researchgate.netresearchgate.net This system is notable for being additive-free and allowing for the recycling and reuse of the DES for several runs without a significant drop in its catalytic activity. researchgate.net

| Deep Eutectic Solvent | Formylating Agent | Temperature | Key Features | Reference |

| tin(II) chloride-choline chloride | Formic Acid | 70 °C | High yields | scite.ai |

| [ChCl][ZnCl₂]₂ | Formamide, Formic Acid | Heating | Additive-free, reusable | researchgate.netresearchgate.net |

Electrochemical Decarboxylative N-Formylation of Amines with Glyoxylic Acid

A novel and sustainable approach for the synthesis of formamides has been developed through an electrochemical decarboxylative N-formylation of amines using glyoxylic acid. ablesci.comacs.orgnih.govexlibrisgroup.com This protocol offers an efficient route to a wide array of formamides and is distinguished by its broad functional group tolerance and operation under ambient conditions. acs.orgnih.govexlibrisgroup.com

The reaction proceeds via the electrochemical decarboxylation of glyoxylic acid, which serves as a stable and readily available formyl equivalent. acs.org This method avoids the need for harsh reagents and provides a new, sustainable alternative for N-formylation reactions. acs.org The process has been shown to be effective for a diverse range of substrates, including primary and secondary amines, as well as both aliphatic and aromatic amines. acs.org Mechanistic studies suggest a pathway that may involve the formation of an intermediate that is oxidized at the anode, followed by decarboxylation to yield the formylated product. acs.org Another related metal-free approach utilizes hydrogen peroxide as an oxidant to promote the decarboxylative N-formylation of amines with glyoxylic acid, offering moderate to excellent yields and releasing only CO₂ as a byproduct. organic-chemistry.org

| Method | Formyl Source | Key Features | Reference |

| Electrochemical | Glyoxylic Acid | Ambient conditions, broad substrate scope, sustainable | acs.orgnih.govexlibrisgroup.com |

| H₂O₂-promoted | Glyoxylic Acid | Metal-free, base-free, mild conditions, environmentally friendly | organic-chemistry.org |

Metal-Free Catalysis using Nitrogen-Doped Graphene Nanosheets for CO₂ Hydrosilylation-Mediated Formamide Synthesis

In a significant advancement towards sustainable chemistry, nitrogen-doped graphene nanosheets (NG) have been developed as highly effective metal-free catalysts for the N-formylation of various amines. nih.govacs.org This method utilizes carbon dioxide (CO₂) as a renewable C1 source and a hydrosilane, such as phenylsilane (PhSiH₃), as the reducing agent. nih.govacs.org The reaction proceeds under mild conditions to produce formamides in excellent yields, with some achieving over 99%. nih.govacs.org

The catalytic performance of the nitrogen-doped graphene nanosheets is comparable to that of many transition-metal-based catalysts. nih.govacs.org The proposed mechanism involves an initial NG-promoted hydrosilylation of CO₂ with the hydrosilane to form a silyl (B83357) formate intermediate. This is followed by a nucleophilic attack of the amine on the silyl formate to generate the corresponding N-formanilide. nih.govacs.org A key advantage of this system is the outstanding recyclability of the NG catalyst, which can be reused multiple times with almost no loss in catalytic activity. nih.govacs.org This research represents a significant step in the metal-free transformation of CO₂ into valuable chemicals using a low-cost and environmentally friendly carbon-based catalyst. nih.govacs.org

| Catalyst | C1 Source | Reducing Agent | Key Features | Reference |

| Nitrogen-Doped Graphene Nanosheets (NG) | CO₂ | Phenylsilane (PhSiH₃) | Metal-free, mild conditions, high yields (>99%), excellent recyclability | nih.govacs.org |

Ruthenium and Iridium Catalyzed N-Formylation with Hydrogen and Carbon Dioxide

The direct N-formylation of amines using carbon dioxide (CO₂) as a renewable C1 source and dihydrogen (H₂) as a reductant represents a highly atom-economic and environmentally benign route to formamides. acs.org Homogeneous catalysts based on ruthenium and iridium have proven particularly effective for this transformation. nih.govnih.gov Ruthenium pincer complexes, for instance, have demonstrated exceptional productivity and selectivity in the N-formylation of various amines, including aniline, to produce N-phenylformamide. nih.gova-z.lu One study highlighted a RuCl₂(PMe₃)₄ catalyst that, in the presence of the base DBU, yielded N-phenylformamide from aniline, CO₂, and H₂ with an 85% yield. pku.edu.cn These reactions typically proceed under pressure and at elevated temperatures to facilitate the activation of both CO₂ and H₂. pku.edu.cn

Iridium-based catalysts are also highly competent. NHC-iridium coordination assemblies have been developed as robust, recyclable solid molecular catalysts for the N-formylation of diverse amines under mild conditions. nih.gov Porous organometallic polymers incorporating N-heterocyclic carbene iridium complexes can catalyze the reaction with excellent selectivity and yield, even at very low catalyst loadings (20 ppm). nih.gov The efficiency of these systems underscores the potential for developing practical, cost-effective processes for synthesizing formamides from sustainable feedstocks. nih.gova-z.lu

| Catalyst | Base/Additive | Conditions | Yield of N-phenylformamide | Source |

|---|---|---|---|---|

| RuCl₂(PMe₃)₄ | DBU | 100 °C, 12 MPa CO₂, 8 MPa H₂, 23 h | 85% | pku.edu.cn |

| Ruthenium-pincer complex | Not specified | High temperature and pressure | High productivity (TON up to 1,940,000) | nih.gova-z.lu |

| CuO/BiVO₄ (Photocatalyst) | Not applicable | Visible light | 85% conversion | researchgate.net |

| NHC-Iridium Coordination Assembly | Not specified | Mild conditions | Efficient and recyclable | nih.gov |

Synthesis via Alternative Carbon Monoxide Surrogates and Reductive Coupling Strategies

Beyond the use of CO₂/H₂, alternative C1 sources and strategies have been developed for the synthesis of N-phenylformamide, avoiding the direct handling of toxic carbon monoxide gas. Formic acid serves as a convenient and inexpensive liquid surrogate for CO. dntb.gov.ua The N-formylation of aniline with formic acid can proceed under catalyst-free conditions, sometimes promoted by ultrasound irradiation, to give N-phenylformamide in high yields. academie-sciences.fr

Reductive coupling strategies provide another powerful avenue. A highly efficient one-pot synthesis of N-phenylformamide can be achieved from the reductive coupling of nitrobenzene (B124822). nih.gov For example, a cobalt-nitrogen complex (Co–Nₓ/C-800-AT) can catalyze the transfer hydrogenation of nitrobenzene to aniline, which then undergoes condensation with formic acid (used as the hydrogen donor) to produce N-phenylformamide in 96.7% yield. nih.gov A versatile, metal-free, three-component reductive coupling of a primary amine, an aldehyde, and CO₂ using phenylsilane as the reductant has also been reported, yielding various unsymmetrically substituted formamides. lookchem.com This method involves the in situ formation of an imine, which is then reductively formylated. lookchem.com

Diversification and Derivatization Strategies of the N-Phenylformamide Scaffold

N-phenylformamide and its derivatives are not just synthetic targets but also versatile starting materials for constructing more complex and valuable molecules. The following sections highlight advanced catalytic methods that leverage the formanilide (B94145) scaffold.

A sophisticated strategy for synthesizing enantioenriched azaspirocycles employs a dual catalytic system involving an iridium complex and a chiral Brønsted acid. chinesechemsoc.org This method achieves a catalytic, enantioselective spirocyclization of formanilides with enamides. chinesechemsoc.org The reaction sequence begins with an iridium-catalyzed hydrosilylation of the tertiary formanilide, which generates a reactive intermediate. This is followed by a formal cycloaddition with an enamide, catalyzed by a chiral phosphoric acid. chinesechemsoc.org A specially designed, bowl-shaped chiral phosphoric acid demonstrated excellent reactivity and enantioselectivity. chinesechemsoc.org This process tolerates a variety of functional groups on the formanilide, including electron-donating (alkyl, methoxy) and electron-withdrawing (halide) substituents, consistently providing the desired spirocyclic products in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org

| Formanilide Substituent | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|

| 4-Methyl | 97% | 95% | chinesechemsoc.org |

| 4-Methoxy | 95% | 96% | chinesechemsoc.org |

| 3,4-Dimethoxy | 89% | 97% | chinesechemsoc.org |

| 4-Fluoro | 91% | 92% | chinesechemsoc.org |

| 4-Chloro | 80% | 94% | chinesechemsoc.org |

The catalytic hydrogenation of amides can proceed via two main pathways: C-O bond cleavage (deoxygenation) to yield amines, or C-N bond cleavage to produce an alcohol and a smaller amine. frontiersin.orgmdpi.com While C-O cleavage is more common, selective C-N bond cleavage of N-phenylformamide is a valuable transformation that yields benzyl (B1604629) alcohol and aniline. unizar.es Achieving this selectivity is challenging but has been accomplished using specific heterogeneous catalysts. A system based on palladium-doped indium(III) oxide (Pd-In₂O₃) was shown to effectively hydrogenate benzanilide (B160483) (an N-phenylbenzamide) to benzyl alcohol and aniline in high yields (92% and 98%, respectively) with minimal side products. unizar.es Similarly, the hydrogenation of N-phenylformamide over this catalyst yielded a mixture of the primary aniline and the methylated aniline, demonstrating C-N bond cleavage. unizar.es Iridium-based systems have also been investigated for the hydrogenation of formanilide, which can yield methanol, confirming C-N bond cleavage occurs. rsc.org The choice of catalyst and reaction conditions, particularly the presence of basic additives, can shift the selectivity between the C-O and C-N cleavage pathways. frontiersin.org

Formamides are valuable precursors for the synthesis of ureas and related polymers, offering a safer alternative to toxic feedstocks like phosgene (B1210022) and isocyanates. rsc.orgchemrxiv.org Ruthenium pincer catalysts have been instrumental in developing these methodologies. rsc.orgrsc.org Two primary pathways are exploited:

Dehydrogenation : Formamides can be dehydrogenated to form isocyanate intermediates. In the presence of an amine, this leads to the formation of urea (B33335) derivatives. rsc.org

Decarbonylation : Formamides can be decarbonylated to produce an amine and carbon monoxide. The in situ generated amine can then react with an isocyanate (from the dehydrogenation pathway) to form a urea. rsc.orgrsc.org

This concept has been extended to polymer synthesis. The self-coupling of diformamides via decarbonylation and dehydrogenation, catalyzed by a ruthenium pincer complex, yields polyureas, eliminating CO and H₂ gases. rsc.orgchemrxiv.orgresearchgate.net Furthermore, coupling diformamides with diols under these conditions produces poly(urea-urethanes). rsc.org The molecular weight and polydispersity of the resulting polymers can be influenced by the solubility of the growing polymer chain in the reaction solvent. researchgate.net

| Diformamide Substrate | Yield | Mn (Da) | PDI | Source |

|---|---|---|---|---|

| N,N'-(1,8-octanediyl)diformamide | 83% | 2949 | 1.5 | researchgate.net |

| Diformamide from 4,7,10-trioxa-1,13-tridecanediamine | - | 17384 | 4.2 | researchgate.net |

| Diformamide from 4,9-dioxa-1,12-dodecanediamine | 95% | 15470 | 7.9 | researchgate.net |

In nucleophilic aromatic substitution (SₙAr) reactions, a nucleophile displaces a leaving group on an electron-poor aromatic ring. wikipedia.orgmasterorganicchemistry.com The nitrogen atom of formanilide can act as a nucleophile in such reactions. scranton.edu A classic industrial example is the synthesis of 4-aminodiphenylamine (4-ADPA), a key intermediate for rubber antidegradants. scranton.edu In this process, formanilide reacts with para-nitrochlorobenzene. scranton.edu The nitro group activates the aromatic ring toward nucleophilic attack, and the chlorine atom serves as the leaving group. masterorganicchemistry.com

The reaction proceeds via the addition-elimination mechanism, where the formanilide nitrogen attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgscranton.edu Subsequent elimination of the chloride ion restores the aromaticity and yields the product, which after a final hydrolysis or hydrogenation step, gives 4-ADPA. scranton.edu This reaction highlights the utility of formanilide as a readily available and effective amine surrogate in C-N bond-forming reactions. scranton.edu

Chan–Lam Coupling for Efficient C-N Bond Formation Utilizing Aryl Boronates

The Chan–Lam coupling reaction represents a significant advancement in the formation of carbon-heteroatom bonds, particularly C-N bonds. organic-chemistry.orgalfa-chemistry.com This copper-catalyzed cross-coupling reaction facilitates the union of an aryl boronic acid with an amine, yielding a secondary aryl amine. wikipedia.orgnih.gov A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be conducted at room temperature and is tolerant of air and moisture, setting it apart from other methods like the Buchwald-Hartwig amination. organic-chemistry.org

The reaction is applicable to a broad range of substrates, including anilines, amides, and carbamates. organic-chemistry.orgnih.gov The general transformation for the synthesis of an N-arylated amide, such as a derivative of N-phenylformamide, is depicted below:

General Reaction Scheme: Ar-B(OH)₂ + H₂N-R → Ar-NH-R

The mechanism of the Chan-Lam coupling is complex and has been the subject of extensive study. st-andrews.ac.ukacs.org It is generally accepted to proceed through a copper(II) or copper(III) intermediate. A proposed catalytic cycle involves the coordination of the amine and the aryl boronic acid to a copper(II) salt. This is followed by a transmetalation step and subsequent reductive elimination from a copper(III) intermediate to furnish the desired C-N bond and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. wikipedia.org

The selection of the copper source, ligand, and solvent can significantly influence the reaction's efficiency. Copper(II) acetate is a commonly employed catalyst. organic-chemistry.org The reaction has been successfully applied in the synthesis of complex molecules, including biologically active compounds. wikipedia.org For instance, the coupling of a pyrrole (B145914) with an aryl boronic acid has been achieved in high yield at room temperature. wikipedia.org

Table 1: Examples of Chan-Lam Coupling for N-Arylation

| Entry | Amine/Amide | Aryl Boronic Acid | Copper Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aniline | Phenylboronic Acid | Cu(OAc)₂ | CH₂Cl₂ | 90 |

| 2 | Pyrrole | 4-Cyanophenylboronic Acid | Cu(OAc)₂ | CH₂Cl₂ | 93 |

| 3 | Benzamide | 4-Methoxyphenylboronic Acid | Cu(OAc)₂ | Dioxane | 85 |

| 4 | Sulfamoyl azide | Phenylboronic Acid | CuCl | MeOH | 81 |

Application of the Atherton–Todd Reaction for Phosphoramidate Synthesis

The Atherton–Todd reaction is a classical and highly effective method for the synthesis of phosphoramidates from dialkyl phosphites. beilstein-journals.orgnih.gov This reaction involves the treatment of a dialkyl phosphite (B83602) with a primary or secondary amine in the presence of carbon tetrachloride and a base. nih.gov The reaction proceeds via the in situ generation of a reactive dialkyl chlorophosphate intermediate, which is then readily attacked by the amine nucleophile to afford the corresponding phosphoramidate. beilstein-journals.orgwikipedia.org

General Reaction Scheme: (RO)₂P(O)H + R'NH₂ + CCl₄ + Base → (RO)₂P(O)NHR' + CHCl₃ + Base·HCl

Initially, this reaction was developed for the synthesis of phosphoramidates from primary amines. beilstein-journals.org However, its scope has been expanded to include a variety of amines, including less nucleophilic amines such as aniline, although sometimes with the requirement of an additional tertiary amine to achieve modest yields. beilstein-journals.org The reaction conditions have been optimized over the years to improve yields and broaden the substrate scope. nih.gov

The Atherton-Todd reaction has found applications in various areas, including the synthesis of biologically active compounds and as a method for activating amine groups. beilstein-journals.orgnih.gov

Table 2: Synthesis of Phosphoramidates via the Atherton–Todd Reaction

| Entry | Dialkyl Phosphite | Amine | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dibenzyl phosphite | Ammonia (B1221849) | - | CCl₄ | High |

| 2 | Diethyl phosphite | Cyclohexylamine | Triethylamine (B128534) | CCl₄ | 85 |

| 3 | Diethyl phosphite | Aniline | N,N-Dimethylcyclohexanamine | CCl₄ | 62-92 |

| 4 | Diphenyl phosphite | Aniline | Triethylamine | CCl₄/Cl₃CCN | Moderate |

Ortho-Formylation Reactions and their Synthetic Utility

Ortho-formylation is a powerful synthetic transformation that introduces a formyl group (-CHO) at the position ortho to an existing functional group on an aromatic ring. This reaction is of significant synthetic utility as the resulting ortho-formylated compounds, such as salicylaldehydes derived from phenols, are versatile intermediates for the synthesis of a wide array of more complex molecules. uio.no

While direct ortho-formylation of N-phenylformamide presents challenges, the principles of ortho-formylation are highly relevant to the synthesis of its substituted derivatives. A common strategy involves the ortho-formylation of a precursor, such as a phenol, followed by further synthetic manipulations to construct the desired formanilide derivative. The Casnati-Skattebøl ortho-formylation is a notable method that utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine to efficiently formylate phenols. uio.no

The synthetic utility of ortho-formylation lies in the reactivity of the introduced formyl group. It can participate in a variety of subsequent reactions, including:

Wittig and Horner-Wadsworth-Emmons reactions: to form ortho-hydroxycinnamate esters. uio.no

Reductive amination: to produce salicylamines. uio.no

Condensation reactions: to generate heterocyclic structures like dihydro-2H-1,3-benzoxazines. uio.no

Oxidation: to yield salicylic (B10762653) acids.

Conversion to nitriles: to produce salicylnitriles. uio.no

These transformations highlight the importance of ortho-formylation in creating highly functionalized aromatic building blocks that are essential for the synthesis of natural products, pharmaceuticals, and other target molecules. uio.no The N-formylation of anilines, which produces formanilides, is also a crucial related reaction, with various methods developed using reagents like formic acid. academie-sciences.frtandfonline.comnih.gov

Table 3: Examples of Formylation Reactions and their Products

| Entry | Substrate | Formylating Agent/Method | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenol | Paraformaldehyde, MgCl₂, Et₃N | Salicylaldehyde | High |

| 2 | Aniline | Formic Acid | N-Phenylformamide | 93 |

| 3 | 4-Chloroaniline | Formic Acid | N-(4-chlorophenyl)formamide | 98 |

| 4 | Benzylamine | Formic Acid | N-Benzylformamide | 91-93 |

Mechanistic Investigations and Reaction Kinetics of N Phenylformamide Transformations

Hydrolysis Pathways in Acidic and Alkaline Aqueous Solutions

The hydrolysis of formanilides, representing the cleavage of the amide bond, has been a subject of detailed kinetic studies to elucidate the underlying reaction mechanisms. The rate and pathway of this transformation are highly dependent on the pH of the solution and the nature of substituents on the phenyl ring.

In acidic aqueous solutions, the hydrolysis of formanilide (B94145) proceeds via specific acid catalysis. researchgate.netacs.org This means the reaction rate is dependent on the concentration of hydronium ions but not on the concentration of other general acids present in the solution. The kinetic data for formanilide and its substituted derivatives are consistent with the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netacs.org

The AAC2 mechanism involves a rapid, reversible protonation of the amide's carbonyl oxygen atom. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The attack of water is the rate-determining step, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes rapid proton transfer and subsequent cleavage to yield a carboxylic acid (formic acid) and an amine (aniline or its substituted derivative).

The hydrolysis of formanilides in alkaline solutions follows a more complex kinetic profile compared to acidic conditions. researchgate.net The reaction pathway is consistent with a modified BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net A key finding is that the reaction can exhibit both first-order and second-order dependence on the concentration of the hydroxide (B78521) ion. acs.org

The effect of meta- and para-substituents on the rate of formanilide hydrolysis has been quantitatively analyzed using linear free-energy relationships, most notably the Hammett equation. researchgate.netbeilstein-journals.orgacs.org The Hammett equation is expressed as:

log(k/k₀) = σρ

where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant (formanilide), σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that describes the sensitivity of the reaction to substituent effects. beilstein-journals.org

For the acidic hydrolysis of formanilides, calculated proton affinities have been correlated with Hammett constants and the rate constants of hydrolysis in 1 M HCl. researchgate.net Such linear dependencies allow for the prediction of dissociation constants (pKBH⁺) and hydrolysis rate constants. researchgate.net In alkaline hydrolysis, Hammett plots for meta- and para-substituted formanilides showed minimal substituent effects in 0.10 M sodium hydroxide solutions. researchgate.netumich.edu However, analysis under different conditions can reveal the influence of electron-withdrawing and electron-donating groups on the stability of the transition state. beilstein-journals.org

The Fujita-Nishioka equation, an extension of the Hammett equation that accounts for ortho-substituent effects, has also been used to correlate calculated proton affinities with hydrolysis rates, providing a more comprehensive model for predicting reactivity. researchgate.net

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

This table provides illustrative Hammett constants for common substituents. Actual values used in kinetic studies may vary slightly depending on the reaction conditions and solvent.

Ortho substituents introduce complexities not seen with meta and para substituents, primarily due to steric effects. In both acidic and alkaline hydrolysis of formanilides, ortho substitution generally leads to a reduction in the reaction rate. researchgate.netacs.org This rate retardation can be attributed to several factors:

Steric Inhibition of Resonance: An ortho substituent can hinder the coplanarity of the phenyl ring and the amide group. This disruption of planarity reduces the resonance interaction between the nitrogen lone pair and the aromatic ring, which in turn affects the electronic properties of the amide bond and its susceptibility to hydrolysis.

Steric Hindrance: The bulk of the ortho group can physically impede the approach of the nucleophile (water or hydroxide ion) to the carbonyl carbon, slowing the rate-determining step. researchgate.net The decrease in rate constants for ortho-substituted formanilides in alkaline solutions has been shown to be proportional to the steric bulk of the substituent. researchgate.net

Through-Space Interactions: Direct electronic interactions between the ortho substituent and the reaction center, not transmitted through the bonding network, can also influence the reaction rate. researchgate.net

These combined ortho effects lead to significant deviations from the standard Hammett relationship, necessitating more complex models for accurate kinetic predictions. researchgate.net

Table 2: Relative Hydrolysis Rates for Substituted Formanilides (Illustrative)

| Substituent | Position | Relative Rate (Acidic) | Relative Rate (Alkaline) | Primary Ortho Effect |

| -H | - | 1.00 | 1.00 | N/A |

| p-NO₂ | para | > 1 | > 1 | Electronic |

| m-NO₂ | meta | > 1 | > 1 | Electronic |

| o-NO₂ | ortho | < 1 | < 1 | Steric/Electronic |

| o-CH₃ | ortho | < 1 | < 1 | Steric |

| o-Cl | ortho | < 1 | < 1 | Steric/Electronic |

This is a generalized table illustrating trends. Actual relative rates depend on specific reaction conditions.

Detailed Catalytic Reaction Mechanisms

Beyond simple hydrolysis, formanilide derivatives can participate in more complex, catalyzed transformations to build intricate molecular structures. Dual catalytic systems, in particular, have enabled novel reactions that are otherwise challenging.

A notable transformation of formanilides is their participation in enantioselective spirocyclization reactions, enabled by a sophisticated dual catalytic system involving an iridium complex and a chiral Brønsted acid. chinesechemsoc.orgchinesechemsoc.org This sequential process allows for the construction of highly valuable, enantioenriched azaspirocycles from formanilide and enamide precursors. chinesechemsoc.org

The mechanism proceeds in two distinct, sequential stages within a single pot:

Iridium-Catalyzed Reductive Hydrosilylation: The reaction is initiated by an iridium catalyst, such as Vaska's complex [IrCl(CO)(PPh₃)₂], which catalyzes the reduction of a tertiary formanilide (e.g., N-methyl formanilide) using a silane (B1218182) reductant like tetramethyldisiloxane (TMDS). acs.orgchinesechemsoc.org This step does not cleave the amide but reduces the carbonyl group to an O-silylated hemiaminal intermediate. This intermediate is the key electrophilic species for the subsequent cyclization. chinesechemsoc.org

Chiral Phosphoric Acid (CPA)-Catalyzed Spirocyclization: In the second stage, a chiral phosphoric acid (CPA) acts as a Brønsted acid catalyst. chinesechemsoc.orgbeilstein-journals.orgnih.gov The CPA protonates the O-silylated hemiaminal, leading to the elimination of a silanol (B1196071) and the formation of a reactive iminium ion. The chiral conjugate base of the phosphoric acid then forms a tight ion pair with this iminium ion. chinesechemsoc.orgnih.gov This chiral ion pair environment dictates the facial selectivity of the subsequent nucleophilic attack. The tethered enamide acts as the nucleophile, attacking the iminium ion in a formal cycloaddition to forge the spirocyclic ring system. chinesechemsoc.org The stereochemistry of the newly created quaternary spirocenter is controlled by the chiral backbone of the CPA catalyst. chinesechemsoc.orgbeilstein-journals.org

Extensive research has focused on developing highly effective CPAs for this transformation. For instance, a novel bowl-shaped CPA bearing an o-CF₃-aryl group on an H₈-BINOL framework (OCF-CPA) was found to provide excellent reactivity and enantioselectivity. chinesechemsoc.org Mechanistic studies suggest that crucial non-covalent interactions, such as C–H···F hydrogen bonding between the substrate and the catalyst's trifluoromethyl group, are critical for achieving high levels of stereocontrol in the enantiodetermining transition state. chinesechemsoc.org

Table 3: Catalyst Screening for Asymmetric Spirocyclization (Illustrative Example)

| Entry | Chiral Phosphoric Acid (CPA) Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Standard BINOL-derived CPA | High | Low-to-Moderate |

| 2 | Sterically hindered TRIP-CPA | High | Moderate |

| 3 | Novel OCF-CPA | High | Excellent |

This table illustrates the critical role of the chiral catalyst structure in achieving high enantioselectivity in the dual-catalysis system, as reported in the literature. chinesechemsoc.org

Ruthenium Pincer Catalyst Mechanisms in Dehydrogenation and Decarbonylation Processes

Ruthenium pincer complexes have emerged as effective catalysts for the dehydrogenation and decarbonylation of formamides, including N-phenylformamide. The mechanism of these transformations is intricate, often involving metal-ligand cooperation (MLC).

In the dehydrogenation of formamides to isocyanates, a proposed pathway with a Ru-MACHO type complex involves the initial activation of the catalyst. rsc.org Subsequent reaction with the formamide (B127407) leads to the formation of an intermediate that can then undergo dehydrogenation to produce the corresponding isocyanate. rsc.org For instance, the dehydrogenation of N-methylformamide using a Mn-MACHO complex has been studied computationally, providing insights into the key steps of the reaction. rsc.org

Recent studies have explored the decarbonylation of formamides using ruthenium pincer catalysts, a process that was not well-understood with organometallic catalysts. rsc.org Stoichiometric reactions of an activated Ru-MACHO complex with formamide have been conducted to elucidate the organometallic transformations involved. rsc.org Experimental findings, coupled with DFT computations, have helped to map out the key reaction steps leading to the observed products. rsc.org

The catalytic cycle for the hydrogenation of amides using a dearomatized, bipyridyl-based PNN Ru(II) pincer complex is believed to proceed through an MLC pathway involving aromatization-dearomatization of the pincer ligand. acs.org For amides with an N-H bond, the catalytic resting state is identified as an amidate complex. acs.org This resting state reacts with hydrogen to form a dihydride intermediate. Subsequent hydride attack on the amide carbonyl and proton abstraction lead to a hemiaminal intermediate and regenerate the catalyst. acs.org

Molybdenum Pincer Catalyzed Amide Hydrogenation: Active Species and C-N Bond Cleavage Steps

Molybdenum-based pincer complexes have demonstrated notable activity and selectivity in the catalytic hydrogenation of amides, particularly N-methylated formanilides, leading to C-N bond hydrogenolysis. rsc.orgnih.gov The active species in these reactions is proposed to be an anionic Mo(0) complex. nih.gov

The catalytic cycle for the hydrogenation of amides by these molybdenum complexes can proceed via two main pathways, both involving the cleavage of the C-N bond in a hemiaminal intermediate. nih.gov In the absence of an alcohol, the molybdenum catalyst facilitates the reduction of the amide's carbonyl group, followed by the cleavage of the C-N bond in the resulting hemiaminal to produce an amine and formaldehyde (B43269). The formaldehyde is then further reduced to an alcohol. nih.gov

When an alcohol is present, it can react with the catalyst to form a Mo-alkoxo complex, which has been identified as the catalyst resting state. rsc.orgnih.gov This Mo-alkoxo species plays a dual role: it assists in the protolytic cleavage of the C-N bond of the hemiaminal intermediate but also hinders the activation of hydrogen. rsc.orgnih.gov The interplay between the reduction of the amide carbonyl and potential catalyst poisoning by primary amides contributes to the high selectivity observed for the hydrogenation of N-methylated formanilides. rsc.orgnih.gov

Computational studies have provided further insight into the C-N bond cleavage step, highlighting the transition states involved in the process. researchgate.net These theoretical findings, combined with experimental observations, have been instrumental in rationalizing the catalytic performance and selectivity of these molybdenum pincer catalysts. nih.govresearchgate.net

Mechanism of Formylation via Dichlorocarbene (B158193) Intermediate (Reimer-Tiemann Reaction)

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, and a similar mechanism can be proposed for the formylation of amines like aniline (B41778) to produce formanilides, though the reaction course can differ. wikipedia.orgstackexchange.com The key reactive species in this reaction is dichlorocarbene (:\text{CCl}_2). wikipedia.org

The reaction is typically carried out in a biphasic system with chloroform (B151607) (\text{CHCl}_3) and a strong base, such as sodium hydroxide. wikipedia.org The mechanism initiates with the deprotonation of chloroform by the hydroxide ion to form the trichloromethyl carbanion (^-:\text{CCl}_3). wikipedia.orgnih.gov This carbanion readily undergoes alpha-elimination, losing a chloride ion to generate the highly electrophilic dichlorocarbene. wikipedia.orgnih.gov

In the case of aniline, the dichlorocarbene can react with the amine to produce the formamide product through a pathway consistent with the Reimer-Tiemann reaction. nih.gov However, the reaction of aniline with chloroform and a base can also lead to the formation of phenylisonitrile via the Hofmann isonitrile synthesis. stackexchange.com The pathway leading to N-phenylformamide involves the attack of the amine on the dichlorocarbene, followed by hydrolysis of the resulting intermediate. stackexchange.com It has been noted that while both aniline and phenoxide can react with dichlorocarbene at their respective heteroatoms, the reaction on the aromatic ring is irreversible for phenoxide, leading to formylation. stackexchange.com

Protonation-Initiated Nucleophilic Attack in Amine Formylation Reactions

A common mechanistic pathway in the formylation of amines to formamides involves the initial activation of the formylating agent, typically formic acid, through protonation. nih.gov This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. nih.govresearchgate.net

Several catalytic systems operate via this general mechanism. For instance, melamine-trisulfonic acid (MTSA) has been used as a catalyst for the formylation of amines with formic acid. nih.gov The proposed mechanism suggests that the sulfonic acid group of MTSA protonates the formic acid. The amine then acts as a nucleophile, attacking the activated carbonyl group. Subsequent elimination of a water molecule yields the corresponding formamide. nih.gov

Similarly, iodine (I₂) has been shown to catalyze the N-formylation of anilines and other amines using formic acid. nih.gov It is proposed that iodine reacts with formic acid to generate hydroiodic acid (HI) in situ, which then acts as the active catalytic species. The HI protonates the formic acid, which is then attacked by the amine. A proton transfer followed by the elimination of water and a proton affords the formamide product. nih.gov This protonation-initiated nucleophilic attack is a recurring theme in various acid-catalyzed formylation reactions. researchgate.net

Role of Catalyst Resting States and Additive Effects in Enhancing Catalytic Activity

In the molybdenum pincer catalyzed hydrogenation of amides, a Mo-alkoxo complex, formed by the reaction of the catalyst with the alcohol product, has been identified as the catalyst resting state. rsc.orgnih.gov This species has a dichotomous role; it facilitates the protolytic cleavage of the C-N bond but also impedes the activation of hydrogen. rsc.orgnih.gov

For ruthenium pincer-catalyzed hydrogenation of amides with an N-H group, an amidate complex is the observed resting state. acs.org In the iron-catalyzed hydrogenation of secondary amides, an Fe(II) complex resulting from the N-H addition across the Fe-N bond was identified as the resting state. acs.org

Additives can significantly impact catalytic performance. In the hydrogenation of N,N-disubstituted amides, the addition of N-phenylformamide was found to increase the yield. goettingen-research-online.de This is attributed to a metal-free, organocatalytic cleavage of the hemiaminal intermediate. goettingen-research-online.de In some iron-catalyzed amide hydrogenations, the addition of a cocatalyst like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) has been shown to significantly enhance catalytic activity. rsc.org Similarly, in the ruthenium-catalyzed dehydrogenation of formic acid, the nature and concentration of base additives like triethylamine (B128534) and DBU were found to influence the rate-limiting step of the reaction. frontiersin.orgnih.gov

Quantum Energy Flow and Intermolecular Dynamics in Reactive Systems

The study of quantum energy flow and intermolecular dynamics provides a molecular-level understanding of chemical reactivity. In the context of formanilide, these studies shed light on how energy is distributed and transferred within the molecule and in its interactions with other molecules, which can influence reaction kinetics.

Research on the trans-formanilide-water complex has investigated the kinetics of hydrogen bond rearrangements. researchgate.net The rate of these rearrangements is influenced by the flow of vibrational energy within the biomolecule-water complex. researchgate.net Calculations have shown that coupling to a water molecule can enhance the energy flow within the trans-formanilide molecule. researchgate.net However, even with this enhancement, the rate of energy flow can be slow enough to affect the kinetics of water shuttling between different hydrogen-bonding sites on the peptide. researchgate.net

The concept of quantum localization, where vibrational energy does not spread ergodically throughout the molecule, can lead to reaction rates that differ from predictions based on statistical theories like RRKM theory. researchgate.net Local random matrix theory (LRMT) has been used to model this phenomenon. researchgate.netresearchgate.net This theory connects the extent of intramolecular vibrational energy redistribution (IVR) to molecular properties such as size and the distribution of vibrational frequencies. researchgate.net The transition between localized and unrestricted energy flow is governed by local anharmonic coupling strengths and state densities. researchgate.netaip.org Understanding these quantum effects is crucial for a complete picture of the dynamics of reactive systems involving formanilide. researchgate.netresearchgate.net

Conformational Landscape and Advanced Spectroscopic Characterization of N Phenylformamide

Cis-Trans Isomerism and Molecular Conformation in the Gas Phase

The conformational landscape of N-phenylformamide (formanilide) in the gas phase is characterized by the existence of two stable isomers: cis and trans. These isomers arise from the restricted rotation around the C-N amide bond due to its partial double bond character. The relative orientation of the phenyl group and the formyl hydrogen atom defines the two distinct conformations.

Determination of Relative Stabilities and Energetics of Isomers

In the gas phase, the trans isomer of formanilide (B94145) is the more abundant and energetically favored conformer. bgsu.eduacs.org Experimental studies have determined that the trans isomer is stabilized by 2.5 kcal/mol compared to the cis isomer. bgsu.eduacs.orgcore.ac.uk This energy difference results in a relative abundance of approximately 6.5% for the cis isomer in a supersonic jet expansion. bgsu.eduacs.org

Interestingly, upon electronic excitation, the relative stabilities of the two isomers are reversed. In the electronically excited state, the cis isomer becomes more stable than the trans isomer by 0.6 kcal/mol. core.ac.uk This reversal is attributed to a significant structural change in the cis isomer upon excitation, leading to a more stable excited state geometry. core.ac.uk

Table 1: Relative Energies of Cis and Trans Formanilide Isomers

| Isomer | Ground State Relative Energy (kcal/mol) | Excited State Relative Energy (kcal/mol) |

|---|---|---|

| Trans | 0 | +0.6 |

| Cis | +2.5 | 0 |

Planar versus Non-Planar Geometries of the Amide Group and Phenyl Ring

The two isomers of formanilide exhibit distinct molecular geometries. The more stable trans isomer adopts a planar structure. bgsu.eduacs.org In this conformation, both the phenyl ring and the amide group lie in the same plane, which facilitates conjugation between the aromatic ring and the amide bond.

In contrast, the cis isomer possesses a non-planar geometry. bgsu.eduacs.org This non-planarity is characterized by a twisting of the amide group relative to the phenyl ring. Gas-phase electron diffraction studies, augmented by quantum chemical calculations, have determined this twist angle to be 36.7 ± 2.7°. researchgate.net Theoretical calculations also support a somewhat nonplanar structure for the cis isomer, while confirming the planar geometry of the trans form. researchgate.net

Analysis of Phenyl Torsional Angles and Conformational Changes upon Electronic Excitation

The phenyl torsional angle is a key parameter in describing the conformation of formanilide, particularly in the cis isomer. The non-planar ground state geometry of the cis isomer is a direct consequence of this torsional angle. bgsu.eduacs.org

Spectroscopic evidence indicates that the cis isomer undergoes a significant change in its phenyl torsional angle upon electronic excitation. bgsu.eduacs.org This conformational change is responsible for the observed reversal in the relative stabilities of the cis and trans isomers in the excited state. core.ac.uk The alteration of the torsional angle in the excited state suggests a different potential energy surface compared to the ground state, favoring a more planar geometry to enhance electronic delocalization.

Advanced Spectroscopic Techniques for Conformational and Structural Elucidation

The detailed characterization of the conformational landscape of formanilide has been made possible through the application of advanced spectroscopic techniques, particularly those coupled with supersonic jet expansions, which allow for the study of isolated, cold molecules.

Resonant Two-Photon Ionization (R2PI) Spectroscopy in Supersonic Jet Expansions

Resonant Two-Photon Ionization (R2PI) spectroscopy has been instrumental in identifying and characterizing the cis and trans isomers of formanilide in the gas phase. bgsu.eduacs.org In this technique, molecules are cooled to very low rotational and vibrational temperatures in a supersonic jet expansion. A tunable laser is then used to excite the molecules to an intermediate electronic state, and a second photon ionizes them. The resulting ions are detected by a mass spectrometer.

By scanning the wavelength of the excitation laser, a vibrationally resolved electronic spectrum for each isomer can be obtained. bgsu.eduacs.org This method allowed for the unambiguous identification of both the cis and trans conformers of formanilide and the determination of their relative abundance. bgsu.eduacs.org The distinct spectral features observed for each isomer also provided the initial evidence for their different geometries, particularly the non-planar nature of the cis isomer. bgsu.eduacs.org

Zero Electron Kinetic Energy (ZEKE) Photoelectron Spectroscopy of Cis and Trans Isomers and their Complexes

Zero Electron Kinetic Energy (ZEKE) photoelectron spectroscopy provides highly detailed information about the structure and vibrational frequencies of the cations of the cis and trans isomers of formanilide. This technique offers significantly higher resolution than conventional photoelectron spectroscopy.

ZEKE spectroscopy has been used to measure precise ionization energies for both conformers. The adiabatic ionization energy for the trans-isomer was determined to be 67408 ± 5 cm⁻¹, while for the cis-isomer, it is 67710 ± 5 cm⁻¹. rsc.org These values confirm that the trans conformer is the lower energy species in the ground state of the cation as well. rsc.org

The ZEKE spectra also reveal the dominant vibrational modes excited upon ionization for each isomer, which reflect the changes in geometry between the neutral and cationic states. For trans-formanilide, the spectra are dominated by the in-plane side-arm bend (211 cm⁻¹) and the amide stretch (952 cm⁻¹). rsc.org In contrast, the ZEKE spectra of the cis-isomer are characterized by the out-of-plane side-arm bend (80 cm⁻¹) and the C1–N torsion (126 cm⁻¹). rsc.org These distinct vibrational signatures provide a detailed picture of the cationic amide bond and the structural differences between the two isomers. researchgate.netrsc.org

Table 2: Dominant Vibrational Modes in the ZEKE Spectra of Formanilide Cations

| Isomer | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Trans | In-plane side-arm bend | 211 |

| Trans | Amide stretch | 952 |

| Cis | Out-of-plane side-arm bend | 80 |

| Cis | C1–N torsion | 126 |

Fourier Transform Microwave (FTMW) Spectroscopy for Precise Molecular Structure Determination and Interaction Site Identification

Fourier Transform Microwave (FTMW) spectroscopy has been instrumental in elucidating the precise molecular structure and internal dynamics of N-phenylformamide (formanilide). This high-resolution technique allows for the determination of rotational constants, from which the molecular geometry can be accurately derived.

Studies employing FTMW spectroscopy have provided key insights into the conformational preferences of formanilide. The molecule exists in two main planar conformations: a lower-energy trans form and a higher-energy cis form, defined by the dihedral angle of the C-N bond. However, the phenyl ring itself introduces further complexity. In the most stable structures, the phenyl ring is tilted out of the amide plane by approximately 40 degrees. researchgate.net

A significant finding from the microwave spectrum of the E-phenylformamide (the trans isomer) is the observation of Coriolis splittings on the order of 100 kHz. researchgate.net These splittings are interpreted as evidence of a tunneling motion of the phenyl ring between two equivalent non-planar conformations. This tunneling occurs through a transition state where the amide plane and the phenyl ring are perpendicular to each other. researchgate.net This dynamic behavior highlights the flexibility of the N-phenylformamide molecule. Similar splittings, though smaller (a few tens of kHz), have been observed in the related molecule cis-acetanilide. researchgate.net

The precise rotational constants obtained from FTMW spectroscopy, often in combination with quantum chemical calculations, allow for the accurate determination of bond lengths and angles, providing a detailed picture of the molecule's ground-state geometry.

Infrared (IR) and IR-UV Depletion Spectroscopy of Amide Bands and X-H Stretching Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, and in the case of N-phenylformamide, it provides detailed information about the characteristic amide bands and X-H (N-H and C-H) stretching vibrations. When combined with techniques like UV-depletion spectroscopy in a supersonic jet, it is possible to record the IR spectra of individual conformers (cis and trans) separately.

The amide group gives rise to several characteristic vibrational bands:

Amide I band: Primarily associated with the C=O stretching vibration, this band is typically found in the 1600–1800 cm⁻¹ region. nih.gov

Amide II band: Arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, this band appears between 1470–1570 cm⁻¹. nih.gov

Amide III band: This is a more complex band resulting from a mix of C-N stretching and N-H bending, located in the 1250–1350 cm⁻¹ range. nih.gov

Amide A band (N-H stretch): This corresponds to the N-H stretching vibration and is typically observed between 3300-3500 cm⁻¹. nih.gov

Studies using IR-UV depletion spectroscopy on supersonically cooled N-phenylformamide have shown that both the cis and trans conformers exhibit similar features in the Amide I and II regions. researchgate.net However, significant differences between the isomers emerge in the Amide III vibration region, making this band a useful diagnostic tool for conformational identification. researchgate.net

The N-H stretching vibration is particularly sensitive to hydrogen bonding. In microsolvation studies, shifts in the N-H stretching frequency are used to characterize the strength and nature of interactions with solvent molecules like water or ammonia (B1221849).

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Amide A | 3300–3500 | N-H stretching |

| Amide I | 1600–1800 | C=O stretching |

| Amide II | 1470–1570 | N-H bending and C-N stretching |

| Amide III | 1250–1350 | C-N stretching and N-H bending |

Laser-Induced Fluorescence Excitation Spectroscopy for Vibrational Resolution

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the electronic structure of molecules. wikipedia.org In this technique, a tunable laser excites molecules from their ground electronic state to a specific vibrational level in an excited electronic state. The subsequent fluorescence emitted as the molecule relaxes back to the ground state is detected. wikipedia.orgstanford.edu By scanning the laser's wavelength and monitoring the fluorescence intensity, an excitation spectrum is obtained, which reveals the vibrational structure of the excited state.

For N-phenylformamide, LIF spectroscopy provides high vibrational resolution, allowing for the detailed study of the molecule's vibrational modes in its first excited singlet state (S₁). This technique is particularly useful for distinguishing between different conformers, as the cis and trans isomers will have distinct electronic origins and vibrational frequencies in their S₁ states.

The information obtained from LIF spectra complements data from IR spectroscopy by providing a detailed picture of the vibrational landscape in the excited electronic state. This is crucial for understanding the molecule's photophysics and how its structure changes upon electronic excitation. The high sensitivity of LIF also makes it an ideal tool for studying weakly bound clusters of formanilide with solvent molecules, providing insights into intermolecular interactions in the excited state. wikipedia.orgtaylorandfrancis.com

Microsolvation Studies: Probing Hydrogen Bonding and Cluster Formation

Microsolvation studies investigate the initial steps of solvation by examining small clusters of a solute molecule with one or more solvent molecules. These studies provide fundamental insights into the nature of intermolecular forces, particularly hydrogen bonding, and how they influence molecular conformation and properties.

Characterization of Amide-Water and Amide-Ammonia Hydrogen Bonds

The amide group of N-phenylformamide possesses both a hydrogen bond donor site (the N-H group) and a hydrogen bond acceptor site (the carbonyl oxygen, C=O). This allows it to form hydrogen bonds with various solvent molecules, including water and ammonia.

Amide-Water Hydrogen Bonds: Water can interact with formanilide in two primary ways:

Acting as a proton acceptor, where the oxygen atom of water forms a hydrogen bond with the N-H proton of formanilide.

Acting as a proton donor, where one of water's hydrogen atoms forms a hydrogen bond with the carbonyl oxygen of formanilide.

Studies on formamide-water complexes have shown that these interactions lead to a mutual reinforcement, a phenomenon known as cooperativity, especially in di-hydrated complexes. nih.gov The formation of these hydrogen bonds can be detected by observing the red-shift (a shift to lower frequency) of the N-H stretching vibration in IR spectra, with the magnitude of the shift correlating with the strength of the bond.

Amide-Ammonia Hydrogen Bonds: Similar to water, ammonia can also act as a hydrogen bond acceptor, interacting with the N-H proton of formanilide. The formation of small ammonia clusters around formanilide has been investigated to understand the initial stages of solvation by a protic solvent. researchgate.net The strength of these N-H···N hydrogen bonds can be compared to the N-H···O bonds formed with water to understand the relative basicity and interaction strength of the solvent molecules.

Structural and Energetic Analysis of Hydrated Complexes (e.g., Formanilide-Water Adducts)

The precise structure and binding energies of formanilide-water complexes have been determined through a combination of spectroscopic experiments and ab initio calculations. For the 1:1 trans-formanilide–water complex, two distinct isomers have been observed simultaneously in supersonic expansions. acs.org

These isomers correspond to the two primary hydration sites:

CO-bound complex: The water molecule acts as a proton donor to the carbonyl oxygen.

NH-bound complex: The water molecule acts as a proton acceptor from the amide N-H group.

Experimental measurements have determined the dissociation energies (D₀) for these two 1:1 complexes to be remarkably similar. acs.org This indicates that both the N-H and C=O groups are comparable in their ability to form a single hydrogen bond with a water molecule in the gas phase.

| Complex | Interaction Type | Experimental Dissociation Energy (D₀) |

| trans-Formanilide–Water (CO site) | Water as proton donor | 5.40 ± 0.28 kcal/mol |

| trans-Formanilide–Water (NH site) | Water as proton acceptor | 5.65 ± 0.30 kcal/mol |

Data sourced from The Journal of Physical Chemistry A. acs.org

In larger clusters (formanilide-(H₂O)ₙ where n>1), the water molecules tend to form hydrogen-bonded networks attached to the acidic NH proton. researchgate.net This is stabilized by cooperative effects. For clusters with n≥4, hydration bridges can form between the NH and CO groups, effectively solvating the entire amide functional group. researchgate.net

Investigation of Solvent-Induced Conformational Switches and Equilibria

The presence of solvent molecules can significantly influence the conformational landscape of flexible molecules like N-phenylformamide. The relative stability of the cis and trans conformers can be altered by interactions with the solvent, potentially leading to a "conformational switch."

This phenomenon arises because the different conformers may be stabilized to varying degrees by the solvent. For example, a polar solvent might preferentially stabilize the conformer with the larger dipole moment. Molecular dynamics simulations are a key tool for exploring these solvent-induced changes. nih.gov

In the context of microsolvation, even a small number of solvent molecules can shift the conformational equilibrium. By forming specific hydrogen bonds, water or other solvent molecules can lower the energy of one conformer relative to the other. For instance, the formation of a water bridge between the N-H and C=O groups might be sterically more favorable in one conformer, thus stabilizing it. The study of these solvent-induced effects is crucial for understanding how the local environment dictates molecular structure and, consequently, function, particularly in biological systems where the peptide bond is ubiquitous. nih.govfrontiersin.org

Examination of Cooperative Effects in Hydrogen Bonding, including π-Cooperative Interactions

Cooperative effects in hydrogen bonding are a critical feature in determining the structure and stability of molecular assemblies. This phenomenon arises when the formation of one hydrogen bond influences the strength and properties of adjacent hydrogen bonds within a network, leading to non-additive effects. In molecules like N-phenylformamide, which contain both a classic amide linkage (N-H···O=C) and an aromatic π-system, these cooperative effects can be complex, involving both conventional hydrogen bonds and interactions with the phenyl ring.

The fundamental mechanism of positive cooperativity in secondary amides is well-established. nih.gov When the carbonyl oxygen of an amide group acts as a hydrogen bond acceptor, it induces a polarization of the amide bond. This polarization increases the electron density on the oxygen and decreases it on the nitrogen, making the N-H proton more acidic and thus a stronger hydrogen bond donor for the next molecule in the chain. nih.gov Conversely, when the N-H group acts as a donor, the carbonyl oxygen becomes a better acceptor. This mutual reinforcement leads to a strengthening of the hydrogen bonds along a chain compared to an isolated dimer.

Theoretical models developed for formamide (B127407) chains predict a significant cooperative effect, with the total hydrogen bonding energy in long chains being substantially greater than the sum of individual bonds. nih.gov Calculations suggest that this enhancement can be as high as 240% of the hydrogen bonding energy found in a simple dimer. nih.govresearchgate.net

| Parameter | Observation | Implication on Cooperativity |

| H-Bond Energy | Increases with chain length | Positive cooperativity strengthens the overall network |

| N-H Stretching Frequency | Red-shift (lower frequency) in IR spectra | Weakening of the covalent N-H bond, indicating a stronger H-bond |

| N-H Proton Signal | Downfield shift in ¹H NMR spectra | Deshielding of the proton due to involvement in a stronger H-bond |

| Intermolecular Distance | H···O distance shortens | Stronger electrostatic attraction and bond strength |

| Intramolecular Bond Length | C=O and N-H bonds may slightly elongate | Polarization and redistribution of electron density within the molecule |

π-Cooperative Interactions

In N-phenylformamide, the phenyl group introduces the possibility of π-cooperative interactions, where the aromatic ring's π-electron system participates in and modulates the hydrogen-bonding network. These can manifest as amide-π interactions, where the amide group of one molecule interacts directly with the phenyl ring of another.

High-level ab initio calculations on a model system of formamide and benzene (B151609) have quantified the energetics of these amide-π interactions. nih.govresearchgate.net The most favorable orientation is the "NH/π" geometry, where the N-H bond points towards the face of the benzene ring, resulting in a significant attractive interaction. nih.govresearchgate.net This interaction is stronger than a stacked geometry and considerably more favorable than the C=O/π interaction, which can be repulsive at close distances. researchgate.net

The existence of an NH/π interaction can cooperatively enhance an adjacent N-H···O hydrogen bond. By drawing electron density, the π-system can further polarize the N-H bond, increasing its acidity and strengthening its ability to act as a hydrogen bond donor. This interplay between the conventional hydrogen bond and the amide-π interaction is a key feature of π-cooperativity.

| Interaction Geometry | Calculated Interaction Energy (kcal/mol) |

| NH/π (Face-on) | -3.75 |

| Stacked (N over ring center) | -2.08 |

| C=O/π | < +1.0 (Repulsive) |

Data from high-level ab initio calculations on a formamide-benzene model system. nih.govresearchgate.net

While positive cooperativity is common in amides, it is noteworthy that related systems can exhibit different behavior. For instance, studies on primary anilines, where two N-H donors are present, have shown evidence of negative cooperativity; the formation of a hydrogen bond with one N-H group weakens the donor capability of the second N-H group. cam.ac.uk This highlights the nuanced nature of these interactions, where the specific geometry and electronic structure of the molecule are paramount. For N-phenylformamide, a secondary amide, the dominant effect in linear N-H···O=C chains remains positive cooperativity, potentially enhanced by favorable amide-π interactions.

Theoretical and Computational Chemistry Approaches to N Phenylformamide Systems

Electronic Structure Theory and Density Functional Theory (DFT) Applications

Electronic structure methods, particularly Density Functional Theory (DFT), are central to the computational study of N-phenylformamide systems. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used due to its favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules.

Prediction of Vibration Normal Modes and Proton Affinities

DFT calculations are highly effective in predicting the vibrational spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational normal modes, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. For N-phenylformamide, theoretical calculations can help assign the various vibrational modes, such as N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The introduction of an o-phenyl substituent would be expected to introduce new vibrational modes associated with the additional phenyl ring and also to shift the frequencies of the formanilide (B94145) core due to steric and electronic effects.

Proton affinity, the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, is another property that can be accurately predicted using DFT. These calculations can identify the most likely site of protonation. For formanilide, the primary sites for protonation are the oxygen and nitrogen atoms of the amide group. Computational studies on related amides can determine the relative proton affinities of these sites, providing insight into the molecule's basicity and its behavior in acidic environments. The electronic effects of the o-phenyl group would influence the charge distribution and thus the proton affinity of the N-(2-biphenylyl)formamide molecule.

Correlation of Computational Data with Experimental Hammett Constants and Hydrolysis Rate Constants

The alkaline hydrolysis of esters with ortho-substituents has been studied, and the substituent effects are often described using the Charton equation, which separates the electronic and steric effects. researchgate.net A computational study on the hydrolysis of o-phenyl-formanilide would involve calculating the energy profile of the reaction pathway, including the formation of the tetrahedral intermediate and the subsequent transition states. researchgate.net The calculated activation energies could then be correlated with experimentally determined hydrolysis rate constants. Such studies on related systems like substituted phenyl benzoates have shown that polar effects from meta and para substituents, as well as inductive and resonance effects from ortho substituents, can be quantified. researchgate.net

Determination of Relative Energies and Optimized Geometries for Isomers

N-phenylformamide can exist as two planar isomers, cis and trans, referring to the relative orientation of the phenyl group and the formyl hydrogen about the C-N amide bond. Gas-phase studies have shown that both isomers of formanilide can be identified, with the trans isomer being more stable. bgsu.edu Computational studies using ab initio Hartree-Fock and DFT methods have been employed to predict the relative energies and optimized geometries of these isomers. bgsu.edu

For the parent formanilide, the trans isomer is found to be more stable than the cis isomer by approximately 2.5 kcal/mol in the gas phase. bgsu.edu The trans isomer is also predicted to have a planar structure. bgsu.edu The introduction of an ortho-phenyl substituent in Formanilide, o-phenyl-, would introduce significant steric hindrance. This steric clash between the ortho-phenyl group and the formyl group would likely have a profound impact on the relative stabilities and geometries of the cis and trans isomers. DFT calculations would be essential to determine the preferred conformation, including the dihedral angle between the two phenyl rings and the planarity of the amide group, which is likely to be distorted from planarity in the ortho-substituted case.

Table 1: Calculated Relative Energies of Formanilide Isomers

| Isomer | Method | Relative Energy (kcal/mol) | Reference Geometry |

|---|---|---|---|

| trans | Ab initio Hartree-Fock | 0.0 | Planar |

Note: Data is for the parent compound, formanilide. The presence of an o-phenyl substituent would alter these values.

Elucidation of Catalytic Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For reactions involving N-phenylformamide derivatives, such as their synthesis or transformation, DFT can be used to map out the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation barriers, which govern the reaction rate.

For example, in palladium-catalyzed cross-coupling reactions that might be used to synthesize or further functionalize o-phenyl-formanilide, DFT can model the key steps of the catalytic cycle. These steps often include oxidative addition, transmetalation, and reductive elimination. By calculating the structures and energies of the transition states for each step, researchers can understand the factors that control the reaction's efficiency and selectivity. This knowledge can guide the design of more effective catalysts and the optimization of reaction conditions.

Simulation and Prediction of Spectroscopic Properties (IR, UV-Vis)